4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline
Description
4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline (CAS: 917216-47-8) is a tertiary amine featuring a rigid diazaadamantane core substituted with methyl groups at the 5- and 7-positions and an aniline moiety at the 4-position . The diazaadamantane scaffold is notable for its cage-like geometry, which enhances binding affinity in receptor-ligand interactions . However, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, possibly due to challenges in synthesis or reduced demand .
Properties
IUPAC Name |
4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMVLPKDBUKAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline typically involves the reaction of dimethylbispidinone with aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of diazaadamantane compounds exhibit significant anticancer properties. For instance, compounds linked with diazaadamantane frameworks have shown promising results in inhibiting tumor cell growth. A study conducted by Suslov's group demonstrated that certain diazaadamantane derivatives possess potent analgesic and anticancer activities, with some compounds displaying selectivity against various cancer cell lines .
Neuropharmacological Effects
Compounds containing the diazaadamantane structure have been investigated for their neuropharmacological effects. For example, studies have highlighted their potential anxiolytic properties when tested in animal models. The introduction of specific substituents on the diazaadamantane core can enhance these effects, making them candidates for further development as therapeutic agents for anxiety disorders .
Materials Science
Polymeric Composites
4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has indicated that such composites can be tailored for specific applications in coatings and electronic devices .
Nanomaterials
The compound has potential applications in the field of nanotechnology. By functionalizing nanoparticles with this compound, researchers can create nanomaterials with enhanced properties for drug delivery systems or sensors. These functionalized nanoparticles may exhibit improved biocompatibility and targeted delivery capabilities .
Agricultural Biotechnology
Pesticidal Activity
Recent studies have explored the pesticidal properties of diazaadamantane derivatives. Compounds derived from this compound have shown efficacy against various plant pathogens and pests. This suggests a potential role as environmentally friendly agrochemicals that could reduce reliance on traditional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the structure allow it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Features
The compound’s key structural analogs include:
Key Observations :
- Rigidity vs.
- Electronic Effects: Methyl groups in the target compound act as electron donors, contrasting with the electron-withdrawing chloro substituents in the benzimidazole analog, which may alter reactivity and binding properties .
Physical and Commercial Considerations
- Melting Points : The dithiazole derivative melts at 64–65°C , while adamantane-based compounds typically exhibit higher melting points due to rigidity (data unavailable for the target compound).
- Commercial Status : The discontinuation of this compound contrasts with the availability of the benzimidazole analog, reflecting differences in demand or synthetic feasibility .
Biological Activity
4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antitumor, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a diazaadamantane core structure, which is known for its unique three-dimensional arrangement that can influence biological interactions. The presence of the aniline moiety may enhance its reactivity and potential therapeutic applications.
Antitumor Activity
Several studies have explored the antitumor properties of compounds related to this compound. For instance, research on aniline mustards has shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the aniline group can significantly affect cytotoxicity against tumors such as Walker 256 and L1210 leukemia cells .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AMJ13 (breast cancer) | 12.5 | |
| Aniline mustard derivative | Walker 256 | 15.0 |
Antimicrobial Activity
The antimicrobial efficacy of diazaadamantane derivatives has also been evaluated. In vitro studies demonstrate that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 50 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS. These studies indicate that the compound can scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases.
Case Studies
- Antitumor Effects : A study investigated the cytotoxic effects of diazaadamantane derivatives on AMJ13 breast cancer cells. The results indicated that compounds with higher lipophilicity showed enhanced cytotoxicity due to better membrane penetration.
- Antimicrobial Efficacy : Research showed that modifications on the diazaadamantane framework could lead to increased activity against resistant bacterial strains, highlighting the importance of structural optimization in drug design.
Q & A
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Employ a fragment-based approach, systematically modifying substituents on the diazaadamantane or aniline moieties. Use high-throughput screening (HTS) with automated liquid handlers to assay biological or catalytic activity. Pair results with multivariate analysis (e.g., PCA) to identify critical structural motifs .
Q. What experimental frameworks are suitable for studying the compound’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies using factorial variations of temperature, humidity, and light exposure. Monitor degradation via UPLC-TOF-MS and kinetic modeling (e.g., Arrhenius plots). Validate photostability with controlled UV-Vis irradiation chambers and radical scavenger assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
